molecular formula C8H16ClN3O B2469093 [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride CAS No. 1255717-59-9

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride

Cat. No.: B2469093
CAS No.: 1255717-59-9
M. Wt: 205.69
InChI Key: ZAIICTZAYUBGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-methyl-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-6(2)8-10-7(11-12-8)4-5-9-3;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIICTZAYUBGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C8H12N2O3C_8H_{12}N_2O_3, and it possesses both hydrophilic and lipophilic properties, making it suitable for various biological interactions.

Research indicates that oxadiazole derivatives, including this compound, may act as inhibitors of monoamine oxidase (MAO), particularly MAO-B. This inhibition can enhance central dopamine levels and reduce oxidative stress associated with neurodegenerative diseases such as Parkinson's disease. For instance, studies have shown that related oxadiazole compounds exhibit significant MAO-B inhibition with IC50 values in the low micromolar range .

Antiparkinsonian Potential

The ability of this compound to inhibit MAO-B suggests its potential as an antiparkinsonian agent. By preventing the breakdown of dopamine, it could improve motor function and reduce symptoms in patients with Parkinson's disease .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of various oxadiazole derivatives. Notably, compounds with similar structures demonstrated low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Case Studies

  • Inhibition Studies : A recent study evaluated the MAO inhibitory activity of several oxadiazole derivatives. The most potent compound showed an IC50 value of 0.371 µM against MAO-B, suggesting that structural modifications can significantly enhance biological activity .
  • Pharmacokinetic Profile : Preliminary pharmacokinetic assessments indicate that derivatives of oxadiazoles exhibit favorable absorption rates and metabolic stability. This is crucial for developing effective therapeutic agents .

Data Summary

Compound NameIC50 (µM)Biological ActivityReference
This compoundTBDMAO-B Inhibitor
5f (related derivative)0.900MAO-B Inhibitor
7c (related derivative)0.371MAO-B Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.